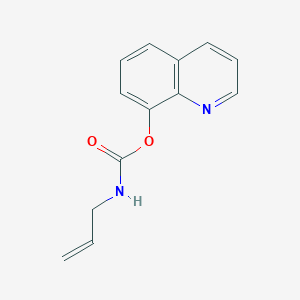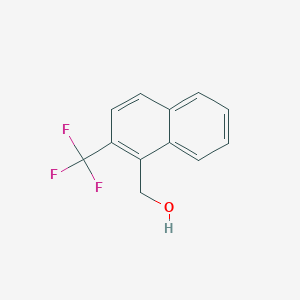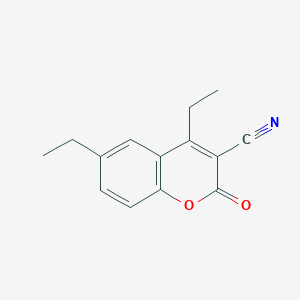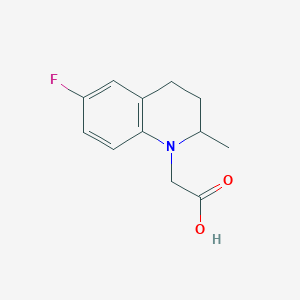
Quinolin-8-yl allylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolin-8-yl allylcarbamate is an organic compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-8-yl allylcarbamate typically involves the reaction of quinolin-8-ol with allyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Materials: Quinolin-8-ol and allyl chloroformate.
Reaction Conditions: The reaction is conducted in an inert solvent, such as dichloromethane, at room temperature.
Procedure: Quinolin-8-ol is dissolved in the solvent, and allyl chloroformate is added dropwise with stirring. Triethylamine is then added to the reaction mixture to neutralize the hydrochloric acid formed.
Product Isolation: The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain this compound as a solid product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated addition of reagents, and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The isolation and purification steps may involve recrystallization or chromatographic techniques to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
Quinolin-8-yl allylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.
Substitution: this compound can undergo nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: this compound oxide.
Reduction: Quinolin-8-yl allylamine.
Substitution: Various substituted quinolin-8-yl carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Quinolin-8-yl allylcarbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: this compound is used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of Quinolin-8-yl allylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinolin-8-yl formate: Similar in structure but with a formate group instead of an allylcarbamate group.
Quinolin-8-yl acetate: Contains an acetate group instead of an allylcarbamate group.
Quinolin-8-yl methylcarbamate: Features a methylcarbamate group instead of an allylcarbamate group.
Uniqueness
Quinolin-8-yl allylcarbamate is unique due to its specific allylcarbamate group, which imparts distinct chemical and biological properties. The presence of the allyl group can influence the compound’s reactivity and its interaction with biological targets, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
59741-15-0 |
|---|---|
Molekularformel |
C13H12N2O2 |
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
quinolin-8-yl N-prop-2-enylcarbamate |
InChI |
InChI=1S/C13H12N2O2/c1-2-8-15-13(16)17-11-7-3-5-10-6-4-9-14-12(10)11/h2-7,9H,1,8H2,(H,15,16) |
InChI-Schlüssel |
MEZYFDNWDDLADU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNC(=O)OC1=CC=CC2=C1N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11881436.png)



![(S)-3-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl acetate](/img/structure/B11881467.png)

![2-Phenyl-pyrazolo[1,5-A]pyrimidine-5,7-diol](/img/structure/B11881474.png)



![7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11881492.png)



